molecular formula C11H18N2O2 B1453373 (S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 1187931-76-5

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No. B1453373
M. Wt: 210.27 g/mol
InChI Key: IPLBXZOFLWOERN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H15N2O2. This compound is also known as (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, (S)-tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, and (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Enantioselective Nitrile Anion Cyclization

A practical asymmetric synthesis utilizing (S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate through a nitrile anion cyclization strategy has been described. This method allows for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which are valuable intermediates in the production of pharmaceutically relevant compounds. The process achieves high yields and enantiomeric excesses, demonstrating its potential in the synthesis of chiral pyrrolidines (Chung et al., 2005).

Synthesis and Characterization

The compound has been synthesized and characterized, with its structure confirmed via X-ray diffraction studies. Such studies are crucial for confirming the stereochemistry of complex molecules and understanding their potential interactions in biological systems (Naveen et al., 2007).

Application in Macrocyclic Tyk2 Inhibitors Synthesis

An efficient method for synthesizing highly functionalized 2-pyrrolidinone, demonstrating its utility in the development of novel macrocyclic Tyk2 inhibitors, has been reported. This indicates its role in the discovery and development of new therapeutic agents, showcasing the broader pharmacological applications of such intermediates (Sasaki et al., 2020).

Continuous Flow Synthesis

The compound's utility extends to the development of continuous flow synthesis methods for highly substituted pyrrole-3-carboxylic acid derivatives. This approach highlights its application in streamlining the production of complex organic molecules, potentially lowering costs and increasing efficiency in pharmaceutical manufacturing (Herath & Cosford, 2010).

properties

IUPAC Name

tert-butyl (3S)-3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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